1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-5-methyl-
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Overview
Description
1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-5-methyl- is a heterocyclic compound that belongs to the quinoline family This compound is characterized by a fused ring structure consisting of a cyclopentane ring and a quinoline moiety The presence of an amino group at the 9th position and a methyl group at the 5th position further defines its chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-5-methyl- typically involves the cyclization of anthranilic acid with cyclopentanone in the presence of phosphorus oxychloride (POCl3). This reaction forms the core quinoline structure, which is then further modified by introducing the amino and methyl groups .
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Cyclization Reaction
Reactants: Anthranilic acid, cyclopentanone
Catalyst: Phosphorus oxychloride (POCl3)
Conditions: Reflux in an appropriate solvent
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Amination and Methylation
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to ensure high yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-5-methyl- undergoes various chemical reactions, including:
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Oxidation
Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Conditions: Acidic or basic medium
Products: Oxidized derivatives with functional groups such as ketones or carboxylic acids
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Reduction
Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Conditions: Anhydrous solvents
Products: Reduced derivatives with alcohol or amine groups
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Substitution
Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Conditions: Varies depending on the substituent
Products: Substituted quinoline derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in anhydrous ethanol
Substitution: N-bromosuccinimide in chloroform
Scientific Research Applications
1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-5-methyl- has several scientific research applications:
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Medicinal Chemistry
Acetylcholinesterase Inhibitors: This compound and its derivatives have been studied for their potential as acetylcholinesterase inhibitors, which are important in the treatment of Alzheimer’s disease.
Anticancer Agents: Some derivatives have shown promising anticancer activity by inhibiting specific enzymes involved in cancer cell proliferation.
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Organic Synthesis
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Radiopharmaceuticals
Isotopic Labeling: Utilized in the development of radiolabeled compounds for diagnostic imaging.
Mechanism of Action
The mechanism of action of 1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-5-methyl- involves its interaction with specific molecular targets:
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Acetylcholinesterase Inhibition
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Enzyme Inhibition
Comparison with Similar Compounds
Similar Compounds
2,3,5,6,7,8-Hexahydro-1H-cyclopenta(b)quinolin-9-amine: Similar structure but lacks the methyl group at the 5th position.
1H-Pyrazolo[3,4-b]quinolines: Different ring structure but shares the quinoline core.
Uniqueness
1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-5-methyl- is unique due to the presence of both the amino and methyl groups, which confer specific biological activities and chemical reactivity. Its ability to inhibit acetylcholinesterase with high selectivity makes it a valuable compound in medicinal chemistry .
Properties
CAS No. |
53970-64-2 |
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Molecular Formula |
C13H14N2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
5-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine |
InChI |
InChI=1S/C13H14N2/c1-8-4-2-6-10-12(14)9-5-3-7-11(9)15-13(8)10/h2,4,6H,3,5,7H2,1H3,(H2,14,15) |
InChI Key |
QOLOQNUWZYKSGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C3CCCC3=N2)N |
Origin of Product |
United States |
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